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These application notes provide detailed protocols for researchers, scientists, and drug
development professionals to accurately measure the expression levels of the I'm not dead yet
(INDY) gene, a key regulator of metabolism and longevity. Understanding INDY expression is
crucial for research into aging, metabolic disorders, and the development of novel therapeutics.

Introduction

The Indy gene (fly homolog) and its mammalian counterpart, SLC13A5, encode a plasma
membrane transporter for Krebs cycle intermediates, primarily citrate.[1] Reduced INDY
expression has been shown to extend lifespan in model organisms like Drosophila
melanogaster and is associated with metabolic changes similar to those observed under caloric
restriction, including increased insulin sensitivity and reduced lipid storage.[1][2][3][4] Accurate
and reliable measurement of INDY gene expression is therefore a critical aspect of research in
these fields.

This document outlines three primary methods for quantifying INDY mRNA levels: quantitative
Polymerase Chain Reaction (QPCR), Northern blotting, and in situ hybridization. Each section
includes a detailed protocol and guidance on data interpretation.

Quantitative Data Summary
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The following tables summarize quantitative data on INDY gene expression from various
studies, providing a reference for expected changes under different experimental conditions.

Table 1: Effect of Caloric Restriction on Indy mRNA Expression in Drosophila melanogaster

. Change in Indy
Condition Genotype . Reference
MRNA Expression

Caloric Restriction

(CR) vs. High-Calorie Wild-type >20% decrease [2]
Diet
Normal-Calorie vs. ]

) o Wild-type ~19% decrease [2]
High-Calorie Diet
Low-Calorie vs. ) Additional ~9%

o Wild-type [2]

Normal-Calorie Diet decrease
Normal-Calorie vs. Indy heterozygous

) o 20% decrease [2]
High-Calorie Diet mutant

Table 2: Effect of Genetic Background on Indy mRNA Expression in Drosophila melanogaster

Expression Level
Indy Allele . Reference
Compared to Wild-Type

Indy206 (homozygous) >90% decrease [51[6]

Indy302 (h | No significant change (85% to (5176]
n omozygous
Y Yo 110%)

Signaling Pathway

The INDY protein plays a crucial role in transporting citrate from the extracellular space into the
cytoplasm. This process has significant downstream effects on cellular metabolism, including
glycolysis, fatty acid synthesis, and energy production.
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INDY-mediated citrate transport and its metabolic consequences.

Experimental Protocols
Quantitative Polymerase Chain Reaction (QPCR)

gPCR is a highly sensitive and widely used method for quantifying gene expression. This
protocol is designed for measuring INDY mRNA levels in Drosophila melanogaster.
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1. RNA Extraction

Homogenize Tissue
in TRIzol

Phase Separation
(Chloroform)

RNA Precipitation

(Isopropanol)

RNA Wash
(75% Ethanol)

Resuspend RNA
in RNase-free water

2. cDNA Bynthesis

DNase | Treatment

Reverse Transcription
(RT enzyme, primers, dNTPSs)

3. qVDCR

Prepare gPCR Master Mix
(SYBR Green, Primers, cDNA)

Run gPCR Instrument

4. Data vA\nalysis

Determine Ct Values

Relative Quantification
(AACt Method)
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Workflow for measuring INDY gene expression by gPCR.
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Materials:

TRIzol reagent or other RNA extraction kit

e Chloroform

 |sopropanol

e 75% Ethanol (in RNase-free water)

* RNase-free water

e DNase |

» Reverse transcriptase kit with random hexamers or oligo(dT) primers
e SYBR Green qPCR master mix

o Forward and reverse primers for Drosophila Indy and a reference gene (e.g., Rp49)
e PCR instrument

Procedure:

¢ RNA Extraction:

o

Homogenize 10-20 adult flies or specific tissues in 1 mL of TRIzol reagent.
o Incubate for 5 minutes at room temperature.

o Add 200 pL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at
room temperature.

o Centrifuge at 12,000 x g for 15 minutes at 4°C.
o Transfer the upper aqueous phase to a new tube.

o Precipitate the RNA by adding 500 pL of isopropanol and incubate for 10 minutes at room
temperature.
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[e]

Centrifuge at 12,000 x g for 10 minutes at 4°C.

(¢]

Wash the RNA pellet with 1 mL of 75% ethanol.

[¢]

Centrifuge at 7,500 x g for 5 minutes at 4°C.

[¢]

Air-dry the pellet and resuspend in 20-50 pL of RNase-free water.

[e]

Quantify RNA concentration and assess purity using a spectrophotometer.

o CcDNA Synthesis:

o Treat 1 pg of total RNA with DNase | to remove any contaminating genomic DNA,
following the manufacturer's protocol.

o Synthesize cDNA using a reverse transcriptase kit according to the manufacturer's
instructions.

e PCR:

o Prepare the gPCR reaction mix containing SYBR Green master mix, forward and reverse
primers (final concentration of 200-500 nM each), and diluted cDNA.

o Arecommended starting template amount is 10-100 ng of cDNA per reaction.

o Set up the gPCR instrument with the following cycling conditions (may require
optimization):

» Initial denaturation: 95°C for 10 minutes
= 40 cycles of:
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 1 minute
= Melt curve analysis to verify product specificity.

e Data Analysis:
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o Determine the cycle threshold (Ct) values for both the Indy gene and the reference gene.
o Calculate the relative expression of Indy using the AACt method.
Primer Design:

o Primers for Drosophila genes can be designed using online tools such as FlyPrimerBank. It
is recommended to design primers that span an exon-exon junction to avoid amplification of
genomic DNA.

Northern Blotting

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a
sample.

Materials:

Total RNA

o Formaldehyde

o MOPS buffer

e Agarose

e RNA loading buffer

e Nylon membrane

e SSC buffer

e UV crosslinker

 Hybridization buffer

o Labeled probe specific for INDY mRNA

e Phosphorimager or X-ray film
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Procedure:
* RNA Gel Electrophoresis:
o Prepare a 1% agarose gel with formaldehyde in 1x MOPS buffer.

o Denature 10-20 g of total RNA by heating at 65°C for 15 minutes in RNA loading buffer
containing formaldehyde.

o Separate the RNA by electrophoresis.

Transfer to Membrane:

o Transfer the separated RNA from the gel to a positively charged nylon membrane
overnight using capillary action with 20x SSC buffer.

RNA Fixation:

o Fix the RNA to the membrane by UV crosslinking.

Hybridization:
o Pre-hybridize the membrane in hybridization buffer at 42-68°C for at least 30 minutes.

o Add the labeled INDY-specific probe to the hybridization buffer and incubate overnight at
the same temperature.

Washing and Detection:
o Wash the membrane with low and high stringency SSC buffers to remove unbound probe.

o Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.

Data Analysis:

o Quantify the band intensity using densitometry software. Normalize the INDY signal to a
loading control (e.g., a housekeeping gene or ribosomal RNA).
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In Situ Hybridization

In situ hybridization allows for the visualization of gene expression within the context of intact
tissues, providing spatial information about where INDY is transcribed.

Materials:

Drosophila embryos or dissected tissues

e Formaldehyde

e Methanol

e Heptane

» Proteinase K

e Hybridization buffer

e Digoxigenin (DIG)-labeled anti-sense RNA probe for INDY
e Anti-DIG antibody conjugated to alkaline phosphatase (AP)
» NBT/BCIP developing solution

Procedure:

o Tissue Preparation:

o Collect and dechorionate Drosophila embryos.

[e]

Fix the embryos in a 1:1 mixture of 4% formaldehyde in PBS and heptane.

(¢]

Devitellinize the embryos by vigorous shaking in a 1:1 mixture of methanol and heptane.

[¢]

Store the fixed embryos in methanol at -20°C.

[¢]

For dissected tissues, fix in 4% formaldehyde in PBS.
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» Hybridization:

o Rehydrate the tissues through a series of methanol/PBT (PBS with 0.1% Tween-20)
washes.

o Permeabilize the tissue with Proteinase K.

o Post-fix with 4% formaldehyde in PBT.

o Pre-hybridize in hybridization buffer at 55-65°C for 1 hour.

o Hybridize overnight with the DIG-labeled INDY probe at the same temperature.
e Washing and Antibody Incubation:

o Wash the tissues extensively with hybridization buffer and PBT to remove the unbound
probe.

o Block with a solution containing normal goat serum.
o Incubate with an anti-DIG-AP antibody overnight at 4°C.
e Detection:
o Wash to remove the unbound antibody.
o Develop the color reaction using NBT/BCIP solution in the dark.
e Imaging:
o Mount the stained tissues on a slide and image using a microscope.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for the
accurate and reliable measurement of INDY gene expression. The choice of method will
depend on the specific research question, with qPCR being ideal for high-throughput
guantitative analysis, Northern blotting providing information on transcript size and abundance,
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and in situ hybridization revealing the spatial pattern of expression. Careful experimental
design and execution are critical for obtaining high-quality, reproducible data in the study of this
important metabolic and longevity-associated gene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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